Elemental and Molecular Weight Differentiation from Vendor-Mislabeled Osimertinib
The target compound 690249-37-7 is frequently mislabeled by suppliers as the EGFR inhibitor osimertinib (AZD9291). This is categorically incorrect. The molecular formula of the target compound is C20H22F2N2O5S2 with a molecular weight of 472.5 g/mol, whereas osimertinib's formula is C28H33N7O2 with a molecular weight of 499.6 g/mol [1]. The two compounds do not share even a single common atom composition besides carbon, hydrogen, and nitrogen, and 690249-37-7 uniquely contains fluorine and sulfur atoms. The InChI Key for the target compound is HQPDYALFYQIYPJ-UHFFFAOYSA-N, which generates a completely different connectivity fingerprint than that of osimertinib. This differentiation is critical for any procurement workflow, as using the mislabeled compound will negate any intended osimertinib pharmacology and vice versa, considering the target compound likely acts on carbonic anhydrase IX pathways or FANCM-RMI complexes rather than EGFR [2].
| Evidence Dimension | Molecular Formula and Weight |
|---|---|
| Target Compound Data | C20H22F2N2O5S2; MW 472.5 g/mol |
| Comparator Or Baseline | Osimertinib (AZD9291): C28H33N7O2; MW 499.6 g/mol |
| Quantified Difference | ΔMW = 27.1 g/mol; completely distinct elemental composition (S and F present only in target compound, 7 N atoms present only in osimertinib). |
| Conditions | Comparison based on vendor catalogs and authoritative structure databases (ChemSrc, PubChem). |
Why This Matters
This prevents mis-specification errors in procurement, ensuring the correct chemical entity is obtained for projects studying sulfonamide-mediated CAIX inhibition or FANCM-RMI disruption rather than EGFR kinase inhibition.
- [1] PubChem. Osimertinib. PubChem CID 71496458. View Source
- [2] Khanfar, M. A., et al. (2025). 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent CAIX inhibitors. Z. Naturforsch. C J. Biosci. View Source
